STAT3-IN-21, cell-permeable, negative control

STAT3 Inhibitor SH2 Domain DNA Binding Assay

STAT3-IN-21 is the non-phosphorylated structural counterpart to active STAT3 inhibitor PpYLKTK-mts (STAT3-IN-24). Its Tyr-2 lacks the phosphate group required for STAT3 SH2 domain binding, rendering this full-length peptide biologically inert. Only this complete sequence—including the membrane-translocating motif (AAVLPVLLAAP)—can control for non-specific cytotoxicity, membrane disruption, and off-target scaffold effects. Generic scrambled or non-cell-permeable peptides are invalid substitutes. Use STAT3-IN-21 in parallel with STAT3-IN-24 to definitively attribute nuclear translocation blockade, apoptosis induction, or STAT3 target gene downregulation to specific pY-SH2 inhibition. For CROs developing peptidomimetic inhibitors, it serves as the essential negative reference standard for SPR binding validation.

Molecular Formula C92H156N20O21
Molecular Weight 1878.3 g/mol
Cat. No. B15614918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT3-IN-21, cell-permeable, negative control
Molecular FormulaC92H156N20O21
Molecular Weight1878.3 g/mol
Structural Identifiers
InChIInChI=1S/C92H156N20O21/c1-47(2)41-64(81(121)98-55(16)76(116)99-57(18)90(130)112-40-26-31-71(112)92(132)133)102-83(123)66(43-49(5)6)105-88(128)73(53(13)14)109-86(126)70-30-25-39-111(70)91(131)69(45-51(9)10)107-84(124)67(44-50(7)8)106-87(127)72(52(11)12)108-77(117)56(17)96-75(115)54(15)97-79(119)62(27-20-22-36-93)101-89(129)74(58(19)113)110-80(120)63(28-21-23-37-94)100-82(122)65(42-48(3)4)103-85(125)68(46-59-32-34-60(114)35-33-59)104-78(118)61-29-24-38-95-61/h32-35,47-58,61-74,95,113-114H,20-31,36-46,93-94H2,1-19H3,(H,96,115)(H,97,119)(H,98,121)(H,99,116)(H,100,122)(H,101,129)(H,102,123)(H,103,125)(H,104,118)(H,105,128)(H,106,127)(H,107,124)(H,108,117)(H,109,126)(H,110,120)(H,132,133)/t54-,55-,56-,57-,58+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
InChIKeyGXWGSIKQQJQXGA-SBEAHFELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why STAT3-IN-21 is the Designated Negative Control for STAT3 Phosphopeptide Inhibitor Studies


STAT3-IN-21 (CAS: 400628-17-3) is a cell-permeable, 18-amino acid peptide (sequence: PYLKTKAAVLPVLLAAP) explicitly classified as a negative control for studying Signal Transducer and Activator of Transcription 3 (STAT3) activity . This compound is the exact, non-phosphorylated structural counterpart to the active STAT3 inhibitor peptide STAT3-IN-24 (PpYLKTK-mts), and its primary utility lies in distinguishing true STAT3-mediated pharmacological effects from non-specific interactions caused by the peptide scaffold itself .

Structural Determinants of STAT3 Inhibitory Activity and the Risk of False Positives


Generic substitution is not possible for STAT3 negative controls because the biological inactivity of STAT3-IN-21 is defined by the absence of a single phosphate group on its tyrosine residue (Tyr-2) . The active comparator, STAT3-IN-24, requires this phosphotyrosine (pY) to bind the STAT3 Src homology 2 (SH2) domain, a molecular interaction that is obligate for dimerization and subsequent transcriptional activity [1]. Using a non-cell-permeable or unrelated scrambled peptide as a substitute would fail to control for the effects of the cell-penetrating motif (AAVLPVLLAAP), potentially leading to incorrect attribution of cytotoxicity, membrane disruption, or off-target signaling to STAT3 inhibition .

Quantifiable Differentiation: STAT3-IN-21 vs. Active Phosphopeptide Inhibitor STAT3-IN-24


Phosphorylation-Dependent Abrogation of STAT3 DNA-Binding Activity

The core peptide motif of STAT3-IN-21, PYLKTK, is incapable of decreasing STAT3 DNA-binding activity in nuclear extracts, in direct contrast to the phosphorylated PY*LKTK motif present in the active inhibitor [1]. This provides the foundational mechanism for its use as a negative control.

STAT3 Inhibitor SH2 Domain DNA Binding Assay

Molecular Weight and Formula Confirmation for Structural Identity

Mass spectrometric or analytical verification is critical for procurement. The negative control STAT3-IN-21 has a molecular formula of C92H156N20O21 and a molecular weight of 1878.34 g/mol . This is distinct from the active inhibitor STAT3-IN-24, which has a formula of C92H157N20O24P and a molecular weight of 1958.4 g/mol due to the additional phosphoryl group .

Analytical Chemistry Peptide Synthesis Quality Control

Defining Cell-Permeability Baseline Independent of SH2 Binding

STAT3-IN-21 shares the identical C-terminal membrane translocating sequence (MTS; AAVLPVLLAAP) as the active inhibitor STAT3-IN-24, ensuring equivalent cell uptake . This is crucial because any observed cellular effect of the active inhibitor can be confounded if the control peptide has different cellular bioavailability. An in-class alternative negative control, STAT3-IN-22 (PYLKTK), lacks this MTS tag and is therefore not cell-permeable, making it an inappropriate control for experiments with cell-permeable inhibitors .

Cell-Permeable Peptide MTS Drug Delivery

Critical Application Scenarios for STAT3-IN-21, Cell-Permeable, Negative Control


Validating Target Engagement in STAT3 Nuclear Translocation and DNA-Binding Assays

When investigating STAT3 nuclear translocation or its ability to bind DNA using the cell-permeable inhibitor PpYLKTK-mts (STAT3-IN-24), STAT3-IN-21 must be used as the parallel negative control treatment. The evidence dictates that any reduction in nuclear STAT3 levels or DNA-binding activity observed with STAT3-IN-24, but not with STAT3-IN-21, can be definitively attributed to inhibition of pY-SH2 domain interactions, ruling out effects from the MTS sequence or peptide backbone [1].

Dissecting Apoptotic and Pro-Survival Signaling Pathways in Cancer Cells

In studies examining the induction of apoptosis in Src-transformed or breast carcinoma cells by STAT3 inhibition, STAT3-IN-21 is essential to establish a baseline. Any induction of apoptosis or downregulation of STAT3 target genes (e.g., Bcl-xL, Mcl-1) by STAT3-IN-24 must be absent in the STAT3-IN-21 group. This confirms the observed phenotype is specifically due to the blockade of STAT3 signaling and not a general cytotoxic effect of the peptide, a non-specific toxicity that can only be revealed by this exact structural control [2].

Quality Control and Batch-to-Batch Consistency in In Vitro Drug Discovery

For CROs and pharmaceutical labs developing peptidomimetic STAT3 inhibitors, STAT3-IN-21 serves as a critical reference standard alongside STAT3-IN-24. Its full-length sequence with the MTS allows for comparative biophysical characterization (e.g., SPR binding affinity measurements). A lack of binding for STAT3-IN-21 versus a specific dose-dependent binding curve for STAT3-IN-24 validates the functional quality of both reagents and the assay system, a practice supported by the foundational mechanism requiring phosphotyrosine for SH2 domain engagement [1].

Negative Control for STAT3 Activation in Cell Confluence and Adhesion Studies

As first described in the key publication by Vultur et al., changes in STAT3 Y705 phosphorylation levels can be driven by cell-cell adhesion. In follow-up studies exploring these pathways using cell-permeable peptidic inhibitors, STAT3-IN-21 is the required tool to distinguish whether inhibitor-induced changes in pSTAT3 levels are due to true pharmacological inhibition versus coincidental effects of cell culture manipulations or the peptide's presence on cell surface receptors, providing the only valid baseline for this specific mechanistic question [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for STAT3-IN-21, cell-permeable, negative control

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.